N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes cyclohexene, cyclopropyl, and isoxazolo-pyridine moieties
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h5,11,14H,2-4,6-10H2,1H3,(H,20,23) |
InChI Key |
VWKWCCLAOUKVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the isoxazolo-pyridine core and the introduction of the cyclohexenyl and cyclopropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)cyclohexanone
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C27H36N4O2
- Molecular Weight : 448.6 g/mol
- CAS Number : 1070677-90-5
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, similar to other compounds within its structural class. For example, it has shown potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using rat basophilic leukemia (RBL-1) cells indicated that the compound effectively inhibits both COX and LOX pathways, which are pivotal in the production of pro-inflammatory mediators.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.77 (COX), 0.39 (LOX) | COX/LOX Dual Inhibitor |
Antioxidant Activity
In addition to its anti-inflammatory effects, the compound has been evaluated for its antioxidant properties. Preliminary findings suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity may contribute to its therapeutic potential in diseases characterized by oxidative damage.
Study 1: In Vivo Anti-inflammatory Efficacy
A study conducted on a rat model of carrageenan-induced paw edema assessed the anti-inflammatory efficacy of the compound. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
